2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

Synthetic Yield Process Chemistry Pitavastatin Intermediates

This is the definitive aldehyde intermediate for pitavastatin calcium (NK‑104) – the cyclopropyl moiety it introduces boosts HMG‑CoA reductase inhibition five‑fold over isopropyl analogs and steers metabolism away from CYP enzymes, slashing drug‑drug interaction risk. With an 87% downstream Wittig olefination yield advantage and ≥95% commercial purity, it minimises purification burdens in large‑scale API synthesis. It is also the essential reference standard for ANDA impurity validation. Procure this structurally irreplaceable building block to secure cost‑effective, regulatory‑ready pitavastatin manufacturing.

Molecular Formula C19H14FNO
Molecular Weight 291.3 g/mol
CAS No. 121660-37-5
Cat. No. B105748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
CAS121660-37-5
Synonyms2-Cyclopropyl-3-formyl-4-(4-fluorophenyl)quinoline;  _x000B_2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde;  4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxaldehyde
Molecular FormulaC19H14FNO
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H14FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-11,13H,5-6H2
InChIKeyJAHBIRPTCXOGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (CAS 121660-37-5): Essential Pitavastatin Intermediate for Pharmaceutical Sourcing


2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (CAS 121660-37-5) is a quinolinecarbaldehyde derivative that serves as the primary aldehyde intermediate in the synthesis of pitavastatin calcium (NK-104), a potent HMG-CoA reductase inhibitor [1]. This compound, characterized by a cyclopropyl group at the 2-position, a 4-fluorophenyl group at the 4-position, and a carbaldehyde group at the 3-position of the quinoline core, exhibits a molecular formula of C19H14FNO and a molecular weight of 291.32 g/mol [2]. The presence of the cyclopropyl moiety is a critical structural determinant that distinguishes the final pitavastatin drug from other statins, contributing to its enhanced HMG-CoA reductase inhibition potency and favorable metabolic profile [3].

Why 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde Cannot Be Substituted with Generic Quinoline Aldehydes in Pitavastatin Synthesis


The substitution of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde with other quinolinecarbaldehyde analogs in the synthesis of pitavastatin is precluded by strict structure-activity relationships governing HMG-CoA reductase inhibition. Systematic studies of quinoline-based inhibitors have demonstrated that the 2-alkyl substituent exerts a pronounced influence on biological activity [1]. Among a series of derivatives, the cyclopropyl group at the 2-position confers the greatest potency in inhibiting HMG-CoA reductase, whereas substitution with the more common isopropyl group results in significantly reduced activity [1]. Additionally, the cyclopropyl moiety imparts unique metabolic advantages to the final drug product, diverting it away from cytochrome P450 (CYP)-mediated metabolism and minimizing the potential for drug-drug interactions [2]. Consequently, any attempt to replace this specific intermediate with a generic quinoline aldehyde would lead to a final compound with diminished pharmacological efficacy and an altered metabolic profile, rendering such a substitution unsuitable for pharmaceutical development or production.

Quantitative Differentiation of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde: Evidence for Scientific Selection and Procurement


Synthetic Yield Advantage of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde in Pitavastatin Intermediate Preparation

In a comparative synthetic process for the preparation of pitavastatin calcium intermediates, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (CAS 121660-37-5) demonstrated a superior yield of 87% when reacted with (triphenyl-orthophosphoryl) methyl acetate in DMF at 80°C to form the corresponding Wittig olefination product [1]. This yield surpasses the 83% yield reported for the synthesis of the analogous (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]acrylaldehyde (CAS 148901-68-2) from a related intermediate using similar reaction conditions .

Synthetic Yield Process Chemistry Pitavastatin Intermediates

Enhanced HMG-CoA Reductase Inhibition Potency Conferred by the Cyclopropyl Moiety in Pitavastatin Derived from 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

The structural element introduced by 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde—specifically the cyclopropyl group at the 2-position of the quinoline core—is directly responsible for the enhanced HMG-CoA reductase inhibitory activity of pitavastatin. In a systematic evaluation of quinoline-based HMG-CoA reductase inhibitors, NK-104 (pitavastatin calcium), which contains the cyclopropyl group derived from this aldehyde intermediate, exhibited the greatest potency among all derivatives tested [1]. Comparative studies have shown that the cyclopropyl group increases HMG-CoA reductase inhibition by a factor of five relative to analogs bearing the usual isopropyl substituent [2]. Furthermore, pitavastatin inhibits cholesterol synthesis from acetic acid in human HepG2 cells with an IC50 of 5.8 nM , a potency that is directly attributable to the specific substitution pattern provided by the aldehyde intermediate.

HMG-CoA Reductase Inhibition Statin Potency SAR

Commercial Availability of High-Purity Grades (≥97-98%) of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde for Reliable Synthesis

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is commercially available from multiple reputable suppliers with guaranteed minimum purity specifications of 97-98% . This high level of purity is critical for ensuring predictable reaction outcomes and minimizing the presence of undesirable impurities in the final pitavastatin API [1]. In contrast, many structurally related quinolinecarbaldehyde intermediates, such as 4-(4-fluorophenyl)-2-(1-methylethyl)-3-quinolinecarboxaldehyde (CAS 121659-66-3), are not as widely available with similarly stringent purity specifications, often lacking certified analytical data .

Purity Quality Control Pharmaceutical Intermediate

Critical Role of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde as a Process-Related Impurity Marker in Pitavastatin Quality Control

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is a key process-related impurity (designated as Pitavastatin Formyl Impurity) that must be monitored and controlled during the manufacture of pitavastatin calcium [1]. It is supplied as a characterized reference standard with detailed analytical data compliant with regulatory guidelines, facilitating its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The analogous (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]acrylaldehyde (CAS 148901-68-2) is also a known pitavastatin impurity, but 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is more directly relevant as a residual starting material impurity in many synthetic routes [2].

Pharmaceutical Impurity Analytical Method Validation Quality Control

Recommended Application Scenarios for 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde Based on Quantitative Differentiation Evidence


Large-Scale Manufacturing of Pitavastatin Calcium API

Given its 87% yield advantage in downstream Wittig olefination reactions [1], 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is the preferred intermediate for cost-effective, large-scale production of pitavastatin calcium. Its high commercial purity (97-98%) further minimizes purification burdens and ensures consistent API quality.

Development of Novel Statin Analogs with Enhanced HMG-CoA Reductase Inhibition

The cyclopropyl moiety introduced by 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is known to enhance HMG-CoA reductase inhibition by a factor of five compared to isopropyl-substituted analogs [1]. This makes the compound an essential building block for medicinal chemistry programs aimed at developing next-generation statins with improved potency and metabolic profiles.

Pharmaceutical Quality Control and Regulatory Compliance for Pitavastatin

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is a critical process-related impurity marker in pitavastatin manufacturing. Procurement of this compound as a characterized reference standard [1] is essential for developing and validating analytical methods, establishing impurity specifications, and supporting ANDA submissions for generic pitavastatin products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.